molecular formula C22H26N4O5S B229474 {1-[(4-NITROPHENYL)SULFONYL]-3-PIPERIDYL}(4-PHENYLPIPERAZINO)METHANONE

{1-[(4-NITROPHENYL)SULFONYL]-3-PIPERIDYL}(4-PHENYLPIPERAZINO)METHANONE

Katalognummer: B229474
Molekulargewicht: 458.5 g/mol
InChI-Schlüssel: YXWSHBVVAPJWCA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

{1-[(4-NITROPHENYL)SULFONYL]-3-PIPERIDYL}(4-PHENYLPIPERAZINO)METHANONE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a piperazine ring substituted with a phenyl group and a piperidinyl carbonyl group, which is further substituted with a 4-nitrophenyl sulfonyl group. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in medicinal chemistry and other research areas.

Vorbereitungsmethoden

The synthesis of {1-[(4-NITROPHENYL)SULFONYL]-3-PIPERIDYL}(4-PHENYLPIPERAZINO)METHANONE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 4-nitrobenzenesulfonyl chloride: This is achieved by reacting 4-nitrobenzenesulfonic acid with thionyl chloride.

    Formation of the piperidinyl intermediate: The 4-nitrobenzenesulfonyl chloride is then reacted with piperidine to form 1-[(4-nitrophenyl)sulfonyl]piperidine.

    Coupling with phenylpiperazine: The intermediate is then coupled with phenylpiperazine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity.

Analyse Chemischer Reaktionen

{1-[(4-NITROPHENYL)SULFONYL]-3-PIPERIDYL}(4-PHENYLPIPERAZINO)METHANONE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the sulfonyl and carbonyl groups.

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines or thiols. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Wirkmechanismus

The mechanism of action of {1-[(4-NITROPHENYL)SULFONYL]-3-PIPERIDYL}(4-PHENYLPIPERAZINO)METHANONE involves its interaction with specific molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

{1-[(4-NITROPHENYL)SULFONYL]-3-PIPERIDYL}(4-PHENYLPIPERAZINO)METHANONE can be compared with other sulfonamide compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Eigenschaften

Molekularformel

C22H26N4O5S

Molekulargewicht

458.5 g/mol

IUPAC-Name

[1-(4-nitrophenyl)sulfonylpiperidin-3-yl]-(4-phenylpiperazin-1-yl)methanone

InChI

InChI=1S/C22H26N4O5S/c27-22(24-15-13-23(14-16-24)19-6-2-1-3-7-19)18-5-4-12-25(17-18)32(30,31)21-10-8-20(9-11-21)26(28)29/h1-3,6-11,18H,4-5,12-17H2

InChI-Schlüssel

YXWSHBVVAPJWCA-UHFFFAOYSA-N

SMILES

C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)N3CCN(CC3)C4=CC=CC=C4

Kanonische SMILES

C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)N3CCN(CC3)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.